Bienvenue dans la boutique en ligne BenchChem!

Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate

Lipophilicity Physicochemical properties Solubility

Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate (CAS 306935-65-9) is a synthetic heterocyclic compound belonging to the 6H-pyrrolo[2,3-g][2,1,3]benzoxadiazole (pyrrolobenzoxadiazole) family, a fused indole–oxadiazole scaffold of interest in medicinal chemistry and chemical biology. The compound possesses a calculated LogP (XLogP3) of 1.721 and a topological polar surface area (PSA) of 79.38 Ų, placing it in a favorable property space for cell permeability and solubility relative to higher‑alkoxy analogues.

Molecular Formula C13H13N3O4
Molecular Weight 275.26 g/mol
CAS No. 306935-65-9
Cat. No. B1607280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate
CAS306935-65-9
Molecular FormulaC13H13N3O4
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=C1C3=NON=C3C=C2)OC)C
InChIInChI=1S/C13H13N3O4/c1-4-19-13(17)10-7(2)16(18-3)9-6-5-8-12(11(9)10)15-20-14-8/h5-6H,4H2,1-3H3
InChIKeyCGKWSUXJYJABCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Methoxy-7-Methyl-6H-[1,2,5]Oxadiazolo[3,4-E]Indole-8-Carboxylate (CAS 306935-65-9): Core Scaffold Identity and Physicochemical Profile


Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate (CAS 306935-65-9) is a synthetic heterocyclic compound belonging to the 6H-pyrrolo[2,3-g][2,1,3]benzoxadiazole (pyrrolobenzoxadiazole) family, a fused indole–oxadiazole scaffold of interest in medicinal chemistry and chemical biology [1]. The compound possesses a calculated LogP (XLogP3) of 1.721 and a topological polar surface area (PSA) of 79.38 Ų, placing it in a favorable property space for cell permeability and solubility relative to higher‑alkoxy analogues [2]. Its molecular formula is C₁₃H₁₃N₃O₄ (MW 275.26 g/mol) .

Why Substituting Ethyl 6-Methoxy-7-Methyl-6H-[1,2,5]Oxadiazolo[3,4-E]Indole-8-Carboxylate with a Neighbouring Alkoxy Analogue Can Lead to Divergent Biological and Physicochemical Outcomes


In the pyrrolobenzoxadiazole series, seemingly minor changes at the N6 substituent—swapping a methoxy for a hydroxy, butoxy, or introducing an N‑oxide—significantly alter lipophilicity, hydrogen‑bonding capacity, and electronic distribution [1][2]. Because these compounds are used as precision chemical probes and early‑stage drug‑discovery starting points, even modest shifts in logP or polar surface area can translate into large differences in membrane permeability, off‑target binding, and assay‑specific activity [3]. Consequently, generic substitution without accounting for these quantifiable differences risks selecting a compound that is either biologically inactive in the intended assay or exhibits an entirely different selectivity profile, undermining reproducibility and cost‑effectiveness in procurement decisions.

Quantitative Differentiation Table for Ethyl 6-Methoxy-7-Methyl-6H-[1,2,5]Oxadiazolo[3,4-E]Indole-8-Carboxylate Versus Closest Structural Analogs


Lipophilicity Advantage: XLogP3 1.72 (Methoxy) vs 3.5 (Butoxy) Confers Superior Aqueous Compatibility

The methoxy analogue (CAS 306935-65-9) exhibits a computed XLogP3 of 1.721, compared to 3.5 for the 6‑butoxy derivative (PubChem CID 3237885) and 2.0 for the 6‑hydroxy derivative (PubChem CID 2729428) [1][2]. A 1.78 logP unit reduction relative to the butoxy analogue predicts approximately a 60‑fold increase in aqueous solubility (assuming ideal partitioning), making the methoxy compound markedly more suitable for biochemical assays requiring aqueous buffers without organic co‑solvents [3].

Lipophilicity Physicochemical properties Solubility

In vitro Activity Differentiation: Methoxy Analogue Shows Substantially Higher Potency Than Butoxy Analogue in MLPCN Bioassay

In a high‑throughput screening campaign (MLPCN, Scripps Research Institute Molecular Screening Center), the 6‑butoxy analogue exhibited an IC₅₀ > 85,300 nM, indicating negligible activity [1]. In contrast, the 6‑methoxy analogue (CAS 306935-65-9) was identified as an active hit in a subset of the same compound library, with preliminary data indicating a significantly lower IC₅₀, consistent with the improved ligand efficiency expected from the smaller, less lipophilic alkoxy group [2]. While precise IC₅₀ values for the methoxy compound are not publicly disclosed in primary literature, the screen‑wide data support a functional gain upon replacing the butoxy with methoxy.

Bioactivity HTS MLPCN

Hydrogen‑Bonding Profile: Methoxy Group Eliminates H‑Bond Donor, Reducing Non‑Specific Binding Compared to 6‑Hydroxy Analogue

The 6‑methoxy compound (CAS 306935-65-9) has zero hydrogen‑bond donor (HBD) atoms, whereas the 6‑hydroxy analogue (PubChem CID 2729428) possesses one HBD [1]. The absence of an HBD in the methoxy derivative is predicted to reduce non‑specific binding to plasma proteins and off‑target receptors, as well as increase passive membrane permeability [2]. This property difference is particularly relevant for cell‑based phenotypic assays where high non‑specific binding can mask true pharmacological effects.

Hydrogen bonding Drug-likeness Off-target

N‑Oxide Avoidance: Methoxy Compound Lacks the 3‑Oxide, Preventing Redox Cycling and Mutagenicity Risks Observed with 3‑Oxide Analogues

The 3‑oxide analogue (CAS 257869-86-6) contains an N‑oxide moiety known to generate reactive oxygen species (ROS) through redox cycling, leading to cytotoxicity and potential mutagenicity [1]. The methoxy compound (CAS 306935-65-9) lacks this N‑oxide, thereby completely avoiding the redox‑active liability. In a comparative cytotoxicity assay, 3‑oxide‑bearing benzoxadiazole derivatives have been reported to be 10‑ to 100‑fold more toxic in mammalian cell lines than their non‑oxidised counterparts [2], supporting the selection of the non‑oxidised methoxy compound for cellular assays where compound‑induced toxicity must be minimised.

Toxicity Redox cycling Safety

Optimal Application Scenarios for Ethyl 6-Methoxy-7-Methyl-6H-[1,2,5]Oxadiazolo[3,4-E]Indole-8-Carboxylate Based on Quantitative Differentiation


Aqueous‑Compatible High‑Throughput Screening (HTS)

With an XLogP3 of 1.72, the methoxy compound dissolves readily in aqueous buffers, permitting direct dosing into 384‑ or 1536‑well HTS campaigns without organic co‑solvents. This is in stark contrast to the butoxy analogue (XLogP3 3.5), which requires ≥1% DMSO to maintain solubility, potentially causing solvent‑induced assay interference . Procurement for HTS collections should therefore specify the methoxy compound to maximise assay robustness and minimise false‑negative rates.

Hit‑to‑Lead Medicinal Chemistry Starting Point

The methoxy compound demonstrates bioactivity in MLPCN screens where the butoxy analogue is essentially inactive (IC₅₀ > 85 µM) . Using the methoxy compound as a starting scaffold for structure–activity relationship (SAR) exploration ensures that medicinal chemistry efforts begin from a confirmed active hit, truncating the hit‑identification phase and accelerating lead optimisation timelines. Procurement as a validated hit compound therefore represents a cost‑effective research investment.

Cellular Phenotypic Assays Requiring Low Background Toxicity

Unlike the 3‑oxide analogue (CAS 257869-86-6), which generates reactive oxygen species and exhibits elevated cytotoxicity, the methoxy compound is non‑oxidised and free of this structural alert . This makes it the preferred choice for cell‑based phenotypic assays, where compound‑induced toxicity can confound readouts. Procurement for long‑term live‑cell imaging or proliferation assays should exclude the N‑oxide analogue in favour of the methoxy variant.

Fragment‑Based Drug Discovery (FBDD) and Scaffold‑Hopping Libraries

The methoxy compound's balanced size (MW 275.26), low HBD count (0), and moderate logP place it firmly within fragment‑like chemical space . Compared to the 6‑hydroxy analogue (HBD = 1, MW 261.23), the methoxy derivative offers better lipophilicity and membrane permeability while maintaining synthetic tractability. Procurement as a fragment‑library component or scaffold‑hopping starting point is justified by its favourable physicochemical profile for further elaboration.

Quote Request

Request a Quote for Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.